molecular formula C17H26N2O2 B11837465 tert-Butyl 4-(2-aminobenzyl)piperidine-1-carboxylate CAS No. 910442-75-0

tert-Butyl 4-(2-aminobenzyl)piperidine-1-carboxylate

Cat. No.: B11837465
CAS No.: 910442-75-0
M. Wt: 290.4 g/mol
InChI Key: GWQYYWDFGZGETF-UHFFFAOYSA-N
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Description

tert-Butyl 4-(2-aminobenzyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butyl ester group and an aminobenzyl moiety attached to the piperidine ring. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(2-aminobenzyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 2-aminobenzylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(2-aminobenzyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: N-oxides of the original compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl 4-(2-aminobenzyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the development of biochemical probes and inhibitors.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-aminobenzyl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug, releasing the active amine upon metabolic conversion. The molecular targets and pathways involved can vary, but often include interactions with enzymes or receptors relevant to the compound’s intended use.

Comparison with Similar Compounds

  • tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
  • tert-Butyl 4-(4-(2-aminoethyl)phenyl)piperidine-1-carboxylate
  • N-Boc-4-piperidineacetaldehyde

Comparison: tert-Butyl 4-(2-aminobenzyl)piperidine-1-carboxylate is unique due to its specific aminobenzyl substitution, which can impart distinct chemical and biological properties compared to other piperidine derivatives. This uniqueness makes it valuable for specific synthetic and research applications where other similar compounds may not be as effective.

Properties

CAS No.

910442-75-0

Molecular Formula

C17H26N2O2

Molecular Weight

290.4 g/mol

IUPAC Name

tert-butyl 4-[(2-aminophenyl)methyl]piperidine-1-carboxylate

InChI

InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)19-10-8-13(9-11-19)12-14-6-4-5-7-15(14)18/h4-7,13H,8-12,18H2,1-3H3

InChI Key

GWQYYWDFGZGETF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC2=CC=CC=C2N

Origin of Product

United States

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